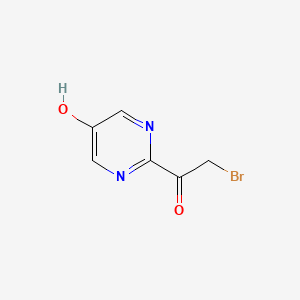

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one typically involves the bromination of 1-(5-hydroxypyrimidin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The general reaction scheme is as follows:

Starting Material: 1-(5-hydroxypyrimidin-2-yl)ethanone

Reagent: Bromine (Br2)

Solvent: Acetic acid or another suitable solvent

Conditions: Room temperature or slightly elevated temperature

The reaction proceeds with the formation of this compound as the major product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle bromine and other reagents .

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or aldehydes.

Aplicaciones Científicas De Investigación

Unfortunately, the available search results do not provide comprehensive information on the applications of the specific compound "2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one" to create a detailed article with data tables and case studies. However, based on the search results, it is possible to infer potential applications based on the presence of pyrimidine and bromine moieties in the compound.

Potential Applications Based on Pyrimidine Derivatives:

- Cancer Treatment: Pyrimidine derivatives are mentioned in the context of cancer treatment by modulating an immune response comprising a reactivation of the immune system in the tumor . They may be used as single agents or in combination with other therapies like chemotherapy, radiotherapy, or immunotherapy . Specific cancers mentioned include melanoma, lung cancer, bladder cancer, renal carcinomas, gastro-intestinal cancers, endometrial cancer, ovarian cancer, cervical cancer, and neuroblastoma .

- Modulators of PGE2 Receptors: Pyrimidine derivatives can be used as modulators of the Prostaglandin E2 receptors EP2 and/or EP4, which are associated with inflammation and cancer .

- Treatment of Other Diseases: Diseases that respond to the blockage of EP2 and/or EP4 receptors, such as pain (including inflammatory pain), endometriosis, acute ischemic syndromes, pneumonia, neurodegenerative diseases (amyotrophic lateral sclerosis, stroke, Parkinson's disease, Alzheimer's disease, and HIV-associated dementia), autosomal dominant polycystic kidney disease, and female fertility control .

Potential Applications Based on Bromo Compounds:

- Chemical Intermediate: Bromo compounds are often used as chemical intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. The compound "this compound" could potentially be used to introduce the 5-hydroxypyrimidin-2-yl moiety into other molecules .

Related Research Areas:

- Retinoic Acid Receptor-Related Orphan Receptors (RORs): Search result mentions compounds useful for the treatment of diseases associated with Retinoic acid receptor-related orphan receptors (RORs), particularly compounds that modulate the function of RORγ. Although it doesn't directly mention "this compound," it highlights the relevance of pyrimidine derivatives in treating RORγ-related disorders.

Mecanismo De Acción

The mechanism of action of 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding

Actividad Biológica

2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one (CAS: 1688629-25-5) is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C7H7BrN2O2

- Molecular Weight : 217.04 g/mol

- Structure : The compound features a bromine atom and a hydroxypyrimidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may influence enzyme activity and receptor interactions, potentially modulating cellular signaling pathways involved in disease processes.

Potential Targets:

- Enzymatic Interactions : The compound may inhibit certain enzymes, altering metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing cellular responses related to inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

In Vitro Studies

A study conducted by researchers involved synthesizing this compound and evaluating its affinity for α-synuclein, a protein implicated in neurodegenerative diseases. The results showed that this compound has a high binding affinity to α-synuclein, indicating its potential role in treating synucleinopathies like Parkinson's disease .

Safety Profile

Despite its promising biological activity, safety assessments are crucial. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye damage (H318) . These safety concerns necessitate careful handling in laboratory settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | High affinity for α-synuclein | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Research Insights

A notable study highlighted the compound's ability to modulate inflammatory responses by interacting with specific signaling pathways. This modulation could be beneficial in conditions where inflammation plays a critical role, such as autoimmune diseases and cancer .

Propiedades

IUPAC Name |

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHUPLPQIDWMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688629-25-5 |

Source

|

| Record name | 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.